5-Ethynyl-2-methoxypyrimidine
Overview
Description
5-Ethynyl-2-methoxypyrimidine, also known as EMPY, is a heterocyclic compound that has a pyrimidine ring, an ethynyl group, and a methoxy group. It has a molecular formula of C7H6N2O .
Synthesis Analysis
The synthesis of 5-Ethynyl-2-methoxypyrimidine involves the use of EdU (5-ethynyl-2’-deoxyuridine), a thymidine analogue . EdU is incorporated into the DNA of dividing cells, making it useful for monitoring DNA synthesis in cell culture and detecting cells in embryonic, neonatal, and adult animals which have undergone DNA synthesis .Molecular Structure Analysis
The molecular structure of 5-Ethynyl-2-methoxypyrimidine consists of a pyrimidine ring with an ethynyl group and a methoxy group. The molecular weight is 134.14 g/mol .Chemical Reactions Analysis
5-Ethynyl-2-methoxypyrimidine is incorporated into the DNA of dividing cells, similar to the process with EdU . This incorporation can be detected in double-stranded DNA, making it useful for detecting early stages of S phase, or DNA synthesis associated with DNA repair and recombination .Physical And Chemical Properties Analysis
5-Ethynyl-2-methoxypyrimidine is a heterocyclic compound with a molecular formula of C7H6N2O . It has various physical and chemical properties that make it an interesting compound for research purposes.Scientific Research Applications
Solubility and Equilibrium Studies
The solubility of related compounds like 2,4-dichloro-5-methoxypyrimidine has been studied extensively, providing insights into their solid-liquid equilibrium. Using various solvents, researchers have determined the solubility and correlated it with different models like the λ-h equation and Apelblat equation. These findings are crucial for understanding the behavior of such compounds in various environments (Liu et al., 2010).
Antiviral Activity
Pyrimidines substituted in position 5, similar to 5-Ethynyl-2-methoxypyrimidine, have shown antiviral activity. Particularly, derivatives of 2,4-diaminopyrimidine have inhibited retrovirus replication in cell culture, highlighting their potential in antiviral drug development (Hocková et al., 2003).
Electrochemical Wastewater Treatment
A novel application in wastewater treatment involves electrochemical degradation of compounds like 5-Fluoro-2-Methoxypyrimidine. The process involves a tubular porous electrode electrocatalytic reactor, which shows promise in removing contaminants effectively and enhancing biodegradability (Zhang et al., 2016).
Tautomerism and Chemical Behavior
The tautomerism of compounds like 5-Fluoro-4-hydroxy-2-methoxypyrimidine has been studied, revealing insights into their chemical behavior and stability in different solvents. This knowledge is fundamental to understanding the chemical properties and potential applications of 5-Ethynyl-2-methoxypyrimidine (Kheifets et al., 2006).
Safety And Hazards
Future Directions
Research on 5-Ethynyl-2-methoxypyrimidine is ongoing. One study suggests that elevated concentrations of EdU treatment were toxic to cell cultures, particularly in cells with a defect in homologous recombination repair . Therefore, future research should focus on understanding the potential cytotoxic and mutagenic effects of 5-Ethynyl-2-methoxypyrimidine and its related underlying mechanisms .
properties
IUPAC Name |
5-ethynyl-2-methoxypyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-3-6-4-8-7(10-2)9-5-6/h1,4-5H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQCCYOUHFQJSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethynyl-2-methoxypyrimidine | |
CAS RN |
1059705-07-5 | |
Record name | 5-ethynyl-2-methoxypyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.